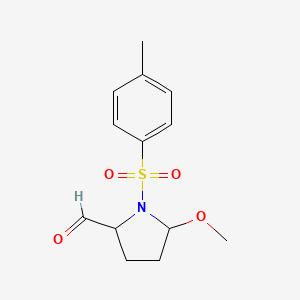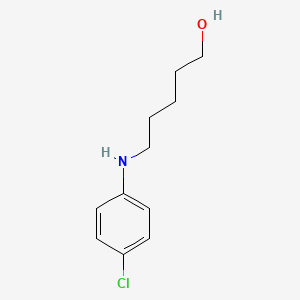
5-(4-Chloroanilino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloroanilino)pentan-1-ol is an organic compound with the molecular formula C11H16ClNO It is a derivative of pentanol, where the hydroxyl group is attached to the first carbon, and a 4-chloroanilino group is attached to the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)pentan-1-ol typically involves the reaction of 4-chloroaniline with a suitable pentan-1-ol derivative. One common method is the nucleophilic substitution reaction where 4-chloroaniline reacts with 5-bromopentan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloroanilino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-chloroanilino)pentan-2-one.
Reduction: Formation of 5-(4-chloroanilino)pentan-1-amine.
Substitution: Formation of 5-(4-azidoanilino)pentan-1-ol or 5-(4-cyanoanilino)pentan-1-ol.
Aplicaciones Científicas De Investigación
5-(4-Chloroanilino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloroanilino)pentan-1-ol involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A simpler analog with similar functional groups but lacking the pentanol chain.
Pentan-1-ol: A basic alcohol without the chloroanilino group.
5-Bromo-1-pentanol: Similar structure but with a bromine atom instead of the chloroanilino group.
Uniqueness
5-(4-Chloroanilino)pentan-1-ol is unique due to the presence of both the chloroanilino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
918499-59-9 |
|---|---|
Fórmula molecular |
C11H16ClNO |
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
5-(4-chloroanilino)pentan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-14/h4-7,13-14H,1-3,8-9H2 |
Clave InChI |
UQRXIJIGMGLJEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCCCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


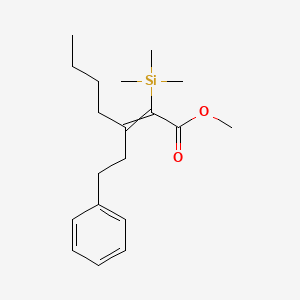
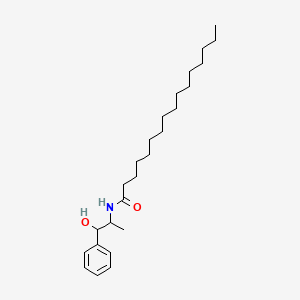
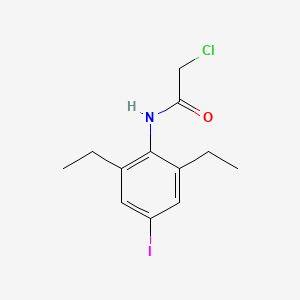
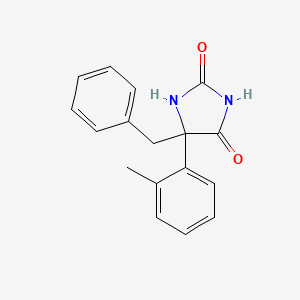
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
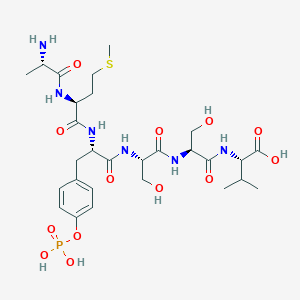
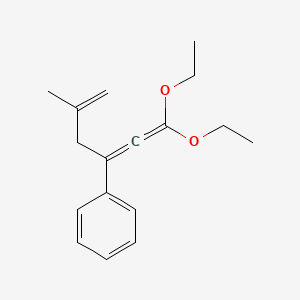
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
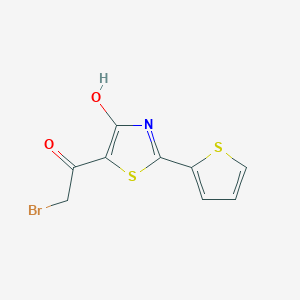
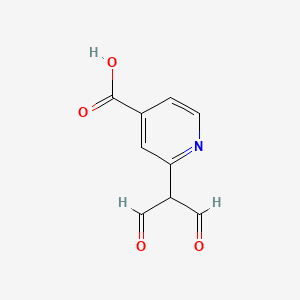
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
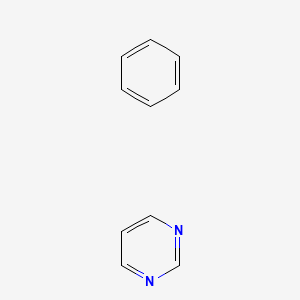
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
